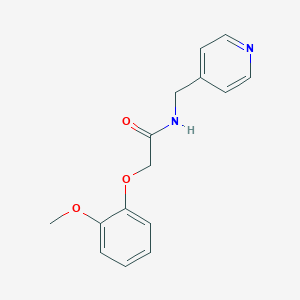

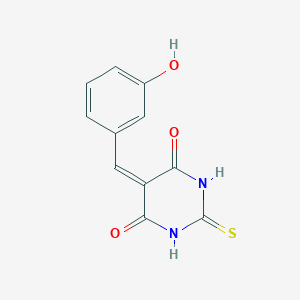

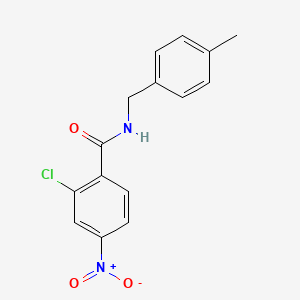

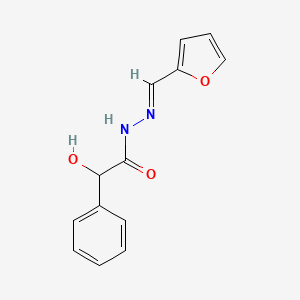

5-(3-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-(3-Hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione often involves multi-step chemical reactions, starting from basic pyrimidine derivatives or through condensation reactions involving barbituric acid or thiobarbituric acid with various aldehydes. For instance, derivatives of pyrimidines have been synthesized through reactions that might parallel the synthesis of our compound of interest, indicating a general applicability in preparing such complex molecules (Grivsky et al., 1980); (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through various spectroscopic methods, including NMR, IR spectroscopy, and X-ray crystallography. These techniques reveal the precise arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and interaction with other molecules. Studies on similar molecules have demonstrated the importance of hydrogen bonding in determining the molecular conformation in the solid state, as well as the impact of substituents on the molecule's overall stability and properties (Agarkov et al., 2023).

Chemical Reactions and Properties

Pyrimidine derivatives, including our compound of interest, exhibit a range of chemical reactions, primarily due to their reactive sites, such as the carbonyl and thioxo groups. These sites facilitate various chemical transformations, including alkylation, condensation, and cyclization reactions. The reactivity pattern of these compounds can be significantly influenced by the presence of substituents, which can either activate or deactivate the molecule towards certain reactions (Nigam et al., 1981).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such analyses provide insights into the stability and compatibility of the compound with other substances (Kinoshita et al., 1992).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by their electronic structure, which can be explored through computational chemistry methods like density functional theory (DFT). These studies offer insights into the electron distribution within the molecule, predicting its reactivity, acid-base behavior, and potential for forming hydrogen bonds or participating in electronic interactions. Computational analyses complement experimental findings, providing a comprehensive understanding of the molecule's behavior in chemical reactions (Elangovan & Sowrirajan, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have shown high anti-tumor activity . These compounds have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner .

Biochemical Pathways

Similar compounds have shown to inhibit the proliferation and metastasis of tumor cells .

Result of Action

Similar compounds have shown to inhibit the cytolytic activity of cancer cells .

Action Environment

It’s worth noting that the synthesis of similar compounds can take place in an inert environment .

Propiedades

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-7-3-1-2-6(4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIIWMGAKUQMPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)

![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)